(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Overview
Description
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 7, a tetrahydroisoquinoline core, and a methanol group attached to the nitrogen atom.
Scientific Research Applications
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Reduction: The reduction of the isoquinoline core to the tetrahydroisoquinoline can be carried out using hydrogenation or other reducing agents like sodium borohydride.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetic acid
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetonitrile
Uniqueness
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGDDNDVOSMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345643 | |
Record name | Calycotomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-47-2 | |
Record name | Calycotomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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